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Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of

chloropentafluoroethane (C2ClF5), a compound of interest in various industrial and research

applications. This document details the principles and practical aspects of analyzing C2ClF5

using infrared (IR) spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR)

spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols,

quantitative data summaries, and visual representations of analytical workflows are presented

to aid researchers in the characterization and analysis of this halogenated ethane derivative.

Introduction
Chloropentafluoroethane (CFC-115) is a chlorofluorocarbon with the chemical formula

C2ClF5. Understanding its molecular structure and spectroscopic properties is crucial for its

identification, quantification, and for studying its interactions in various chemical and biological

systems. This guide explores the application of key spectroscopic techniques to elucidate the

structural features of chloropentafluoroethane.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying functional groups and elucidating

the molecular structure of a compound based on its vibrational modes.

Data Presentation: Infrared Absorption Bands
The gas-phase infrared spectrum of chloropentafluoroethane exhibits a series of absorption

bands corresponding to the fundamental vibrational modes of the molecule, as well as

overtone and combination bands. The observed absorption maxima are summarized in the

table below.
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Wavenumber (cm⁻¹) Wavelength (µm) Classification

370 27.0 Fundamental

582 17.2 Fundamental

721 13.9 Fundamental

815 12.3 Fundamental

975 10.3 Fundamental

1120 8.9 Fundamental

1235 8.1 Fundamental

1325 7.5 Fundamental

1420 7.0 Combination

1550 6.4 Combination

1625 6.2 Combination

1775 5.6 Overtone

1850 5.4 Combination

1950 5.1 Combination

2050 4.9 Combination

2150 4.6 Combination

2350 4.3 Combination

2450 4.1 Combination

2550 3.9 Combination

Experimental Protocol: Gas-Phase IR Spectroscopy
The following protocol outlines the general procedure for obtaining a gas-phase infrared

spectrum of chloropentafluoroethane.
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Objective: To record the infrared absorption spectrum of gaseous chloropentafluoroethane to

identify its characteristic vibrational frequencies.

Materials:

Chloropentafluoroethane (gaseous)

Infrared Spectrometer (e.g., a prism or Fourier-transform infrared (FTIR) spectrometer)

Gas cell (typically 5 to 10 cm path length) with infrared-transparent windows (e.g., KBr or

NaCl)

Vacuum line and manifold for gas handling

Pressure gauge

Procedure:

System Preparation: Ensure the IR spectrometer is powered on and has completed its self-

check and calibration procedures. The sample compartment should be purged with dry,

CO2-free air or nitrogen to minimize atmospheric interference.

Gas Cell Preparation: The gas cell is evacuated to a low pressure using the vacuum line to

remove any residual gases.

Sample Introduction: Gaseous chloropentafluoroethane is introduced into the evacuated

gas cell to a desired pressure. The pressure should be optimized to obtain a spectrum with

good signal-to-noise ratio without saturating the strong absorption bands.

Spectral Acquisition: A background spectrum of the evacuated gas cell is recorded.

Subsequently, the spectrum of the gas cell containing the chloropentafluoroethane sample

is acquired. The instrument software is then used to generate the absorbance or

transmittance spectrum of the sample by ratioing against the background. The spectrum is

typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined from the

spectrum. These bands are then assigned to specific molecular vibrations (e.g., C-C stretch,
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C-F stretch, C-Cl stretch, and various bending modes).

System Preparation Spectral Acquisition

Data AnalysisEvacuate Gas Cell Introduce C2ClF5 Gas

Purge Spectrometer Record Background Spectrum

Record Sample Spectrum

Generate Absorbance Spectrum Identify Peak Positions Assign Vibrational Modes

Click to download full resolution via product page

Caption: Experimental workflow for gas-phase IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the

resulting ions based on their mass-to-charge ratio (m/z), providing information about the

molecular weight and elemental composition of a compound, as well as its fragmentation

pattern.

Data Presentation: Mass Spectral Data
The electron ionization (EI) mass spectrum of chloropentafluoroethane is characterized by a

molecular ion peak and several fragment ions. The most abundant fragments are listed in the

table below, with data sourced from the NIST/EPA/MSDC Mass Spectral Database.[1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

31 12.5 [CF]⁺

35 32.4 [Cl]⁺

50 5.2 [CF₂]⁺

69 46.8 [CF₃]⁺

85 100.0 [CClF₂]⁺

119 67.6 [C₂F₅]⁺

154 0.8 [C₂ClF₅]⁺ (Molecular Ion)

156 0.3 [C₂³⁷ClF₅]⁺ (Isotope Peak)

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The following protocol describes a general method for the analysis of

chloropentafluoroethane using GC-MS.

Objective: To obtain the mass spectrum of chloropentafluoroethane for molecular weight

determination and structural elucidation through its fragmentation pattern.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization

(EI) source.

Capillary GC column suitable for separating volatile halogenated compounds (e.g., a non-

polar or mid-polar column).

Data acquisition and processing software.

Materials:
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Chloropentafluoroethane standard (gaseous or in a suitable volatile solvent).

High-purity helium carrier gas.

Procedure:

Instrument Setup: The GC-MS system is tuned and calibrated according to the

manufacturer's specifications. The GC oven temperature program, injector temperature, and

carrier gas flow rate are set to achieve good chromatographic separation. The MS is set to

scan a suitable mass range (e.g., m/z 10-200).

Sample Introduction: A known amount of the gaseous or dissolved sample is injected into the

GC inlet. The sample is vaporized and carried onto the GC column by the helium carrier gas.

Chromatographic Separation: The components of the sample are separated as they pass

through the GC column based on their volatility and interaction with the stationary phase.

Chloropentafluoroethane will elute at a characteristic retention time under the specified

conditions.

Ionization and Mass Analysis: As chloropentafluoroethane elutes from the GC column, it

enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV).

This causes ionization and fragmentation of the molecules. The resulting positively charged

ions are accelerated and separated in the mass analyzer according to their m/z ratio.

Data Analysis: The mass spectrum corresponding to the GC peak of

chloropentafluoroethane is extracted and analyzed. The molecular ion peak is identified to

determine the molecular weight. The fragmentation pattern is interpreted to deduce the

structure of the molecule.

Sample Preparation & Injection Separation & Ionization Detection & Analysis

Prepare Sample Inject into GC Chromatographic Separation Electron Ionization Mass Analysis (m/z) Analyze Mass Spectrum Identify Fragments
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Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For fluorinated compounds like chloropentafluoroethane, ¹⁹F and ¹³C NMR are

particularly informative.

Data Presentation: Predicted NMR Data
Due to the absence of protons, ¹H NMR is not applicable for chloropentafluoroethane. The

predicted ¹³C and ¹⁹F NMR spectral data are presented below, based on typical chemical shift

ranges for similar structural motifs.

¹³C NMR:

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-CF₂Cl 120 - 130 Triplet

-CF₃ 115 - 125 Quartet

¹⁹F NMR:

Fluorine Atoms
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-CF₂Cl -70 to -90 Quartet

-CF₃ -80 to -100 Triplet

Experimental Protocol: ¹⁹F and ¹³C NMR Spectroscopy
The following is a general protocol for acquiring ¹⁹F and ¹³C NMR spectra of

chloropentafluoroethane.
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Objective: To obtain ¹⁹F and ¹³C NMR spectra to confirm the carbon framework and the

environment of the fluorine atoms.

Instrumentation:

High-field NMR spectrometer (e.g., JEOL C-60 HL or modern equivalent) equipped with a

multinuclear probe.

NMR tubes.

Data processing software.

Materials:

Chloropentafluoroethane.

Deuterated solvent (e.g., CDCl₃) for locking and as an internal standard (for ¹³C NMR).

Reference standard for ¹⁹F NMR (e.g., CFCl₃).

Procedure:

Sample Preparation: A small amount of chloropentafluoroethane (which is a gas at room

temperature) is condensed into a cooled NMR tube containing a deuterated solvent.

Alternatively, the gas can be bubbled through the solvent in the NMR tube. The tube is then

sealed.

Instrument Setup: The NMR spectrometer is tuned to the ¹⁹F or ¹³C frequency. The magnetic

field is locked using the deuterium signal from the solvent.

Spectral Acquisition:

For ¹⁹F NMR: A standard one-pulse experiment is typically sufficient. The spectrum is

acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The

chemical shifts are referenced to an external or internal standard (e.g., CFCl₃ at 0 ppm).

For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal. A sufficient number of scans are acquired. The chemical shifts are
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referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed to obtain the NMR spectra. The spectra are phased and baseline corrected. The

chemical shifts, multiplicities (due to C-F and F-F coupling), and coupling constants are

determined and assigned to the respective nuclei in the molecule.

Sample Preparation Data Acquisition Data Processing & Analysis

Dissolve/Condense in Deuterated Solvent Tune Spectrometer Acquire FID Fourier Transform Phase & Baseline Correction Analyze Spectrum

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This

technique is most sensitive to molecules containing π-electrons and heteroatoms with non-

bonding electrons.

Data Presentation: UV-Vis Absorption
Saturated haloalkanes like chloropentafluoroethane do not contain chromophores that

absorb in the near-UV or visible regions of the electromagnetic spectrum. Their electronic

transitions (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths in

the far-ultraviolet region (typically below 200 nm). Therefore, chloropentafluoroethane is

expected to be transparent in the standard UV-Vis range (200-800 nm).

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy
The following protocol describes a general procedure for attempting to measure the UV-Vis

spectrum of gaseous chloropentafluoroethane.

Objective: To determine the UV-Vis absorption spectrum of chloropentafluoroethane.
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Instrumentation:

UV-Vis spectrophotometer capable of measurements in the far-UV region.

Gas-tight quartz cuvette with a defined path length.

Vacuum line for gas handling.

Materials:

Chloropentafluoroethane (gaseous).

Procedure:

Instrument and Sample Preparation: The spectrophotometer is powered on and the lamp is

allowed to stabilize. A background spectrum is recorded with the evacuated quartz cuvette in

the beam path.

Sample Introduction: Gaseous chloropentafluoroethane is introduced into the cuvette at a

known pressure.

Spectral Acquisition: The absorption spectrum of the sample is recorded over the desired

wavelength range (e.g., 190-800 nm).

Data Analysis: The resulting spectrum is analyzed for any absorption bands. For saturated

haloalkanes, significant absorption is not expected above 200 nm.
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Chloropentafluoroethane

Saturated Haloalkane
(No π-systems or extensive non-bonding electrons)

Electronic Transitions
(σ → σ, n → σ)

High Energy Requirement

Absorption in Far-UV
(< 200 nm)

Transparent in Standard UV-Vis Range
(200-800 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1202741#spectroscopic-analysis-of-
chloropentafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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